molecular formula C11H15NO B8767209 3-phenyl-propionimidic acid ethyl ester

3-phenyl-propionimidic acid ethyl ester

Cat. No. B8767209
M. Wt: 177.24 g/mol
InChI Key: BBTZTVGXKNYWHY-UHFFFAOYSA-N
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Patent
US08242138B2

Procedure details

HCl (26 mg, 150 mol) and (R)-2-cyclopentyl-2-hydroxy-2-phenyl-1-piperazin-1-ylethanone (43 mg, 150 mol) were combined in DMF (1.0 mL). DIPEA (52 μL, 0.3 mmol) was added, and the mixture was heated at 40° C. for 14 hours. The mixture was then condensed in vacuo and purified by reverse phase HPLC to obtain the title compound as an HCl salt (23 mg, 0.1 mmol, 93.3% purity). MS m/z: [M+H]+ calcd for C26H33N3O2, 420.26; found 420.4.
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Name
(R)-2-cyclopentyl-2-hydroxy-2-phenyl-1-piperazin-1-ylethanone
Quantity
43 mg
Type
reactant
Reaction Step Two
Name
Quantity
52 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
93.3%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1([C@@:7](O)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)C(N2CCNCC2)=O)CCCC1.[CH3:23][CH2:24]N(C(C)C)C(C)C.C[N:33]([CH:35]=[O:36])C>>[CH2:23]([O:33][C:35](=[NH:36])[CH2:2][CH2:7][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:24].[ClH:1]

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
Cl
Step Two
Name
(R)-2-cyclopentyl-2-hydroxy-2-phenyl-1-piperazin-1-ylethanone
Quantity
43 mg
Type
reactant
Smiles
C1(CCCC1)[C@](C(=O)N1CCNCC1)(C1=CC=CC=C1)O
Step Three
Name
Quantity
52 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in vacuo
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=CC=CC=C1)=N
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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